molecular formula C8H18N2 B1393724 (R)-1-Methyl-3-piperidineethanamine CAS No. 1392745-53-7

(R)-1-Methyl-3-piperidineethanamine

Cat. No.: B1393724
CAS No.: 1392745-53-7
M. Wt: 142.24 g/mol
InChI Key: FTNBVIIKZHRBTK-MRVPVSSYSA-N
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Description

(R)-1-Methyl-3-piperidineethanamine is a chiral amine derivative with a piperidine backbone and an ethanamine side chain. Its molecular formula is C₈H₁₈N₂, and it has a molecular weight of 142.24 g/mol . The compound is characterized by its stereochemistry, with the (R)-enantiomer being distinct in spatial configuration. Its CAS registry number is 1392745-53-7, and it is commercially available with a purity of 95% (e.g., Combi-Blocks product QM-9533) . The structural uniqueness of this compound lies in the combination of a rigid piperidine ring and a flexible ethylamine side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[(3R)-1-methylpiperidin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVIIKZHRBTK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273463
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-53-7
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-3-piperidineethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reductive amination of 3-piperidone with ®-1-phenylethylamine, followed by methylation of the resulting secondary amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of ®-1-Methyl-3-piperidineethanamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral resolution techniques is crucial to ensure the production of the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-3-piperidineethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

®-1-Methyl-3-piperidineethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Positional Analogs

(a) (S)-1-Methyl-3-piperidineethanamine
  • Structural Features : The (S)-enantiomer (CAS 1392745-61-7) shares the same molecular formula and weight as the (R)-form but differs in stereochemistry.
  • Key Differences : Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity. For example, (S)-isomers of similar amines have shown altered pharmacokinetic profiles in neurological studies .
(b) 1-Methyl-2-piperidinemethanol (CAS 20845-34-5)
  • Structural Features : Contains a hydroxymethyl group at the 2-position of the piperidine ring instead of the ethanamine side chain.
(c) 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)
  • Structural Features: Similar to 1-Methyl-2-piperidinemethanol but with the hydroxymethyl group at the 4-position.
  • Key Differences : Positional isomerism may affect hydrogen-bonding interactions and metabolic stability .

Functional Group Variants

(a) Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride (CAS 1226860-75-8)
  • Structural Features : A more complex derivative with a tetrahydropyranyl substituent and hydrochloride salt form.
  • Key Differences : The addition of a tetrahydropyran ring introduces steric bulk and alters basicity, which could influence receptor affinity and solubility .
(b) 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)
  • Structural Features : A ketimine derivative synthesized from 2-(piperazin-1-yl)ethanamine and a pyridinyl ketone.
  • Key Differences : The pyridinyl group enhances π-π stacking interactions, making LP more suited for coordination chemistry or enzyme inhibition compared to (R)-1-Methyl-3-piperidineethanamine .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Purity (Commercial) Potential Applications
This compound 1392745-53-7 C₈H₁₈N₂ 142.24 Chiral ethanamine side chain 95% Neurological research
(S)-1-Methyl-3-piperidineethanamine 1392745-61-7 C₈H₁₈N₂ 142.24 Enantiomeric configuration 95% Stereochemical studies
1-Methyl-2-piperidinemethanol 20845-34-5 C₇H₁₅NO 129.20 2-Hydroxymethyl substitution 98% Solubility modulation
2-(Piperazin-1-yl)-N-(pyridinyl)ethanamine (LP) Not available C₁₃H₂₀N₄ 232.33 Pyridinyl ketimine functionalization N/A Enzyme inhibition

Biological Activity

(R)-1-Methyl-3-piperidineethanamine, also known as (R)-1-Methyl-3-(2-aminoethyl)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₈H₁₈N₂
  • CAS Number : 1392745-53-7

The compound features a piperidine ring substituted with a methyl group and an ethylamine side chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a selective agonist for certain receptors, particularly in the central nervous system (CNS). This compound has shown potential in modulating:

  • Dopaminergic Activity : It may enhance dopamine release, which is crucial for mood regulation and cognitive functions.
  • Adrenergic Receptors : The compound interacts with adrenergic receptors, influencing cardiovascular responses and stress-related pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and receptors involved in neurodegenerative diseases. For instance, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant in Alzheimer's disease treatment.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound reduced neuronal cell death and improved survival rates in cultured neurons exposed to oxidative agents.
  • Behavioral Studies : In animal models, administration of this compound was associated with increased locomotor activity and improved cognitive performance in maze tests. These findings suggest potential applications in treating conditions like ADHD or cognitive deficits.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced cell death under oxidative stress
Dopaminergic modulationEnhanced dopamine release
Acetylcholinesterase inhibitionPotential therapeutic candidate

Table 2: Pharmacokinetic Properties

PropertyValue
LipophilicityModerate
Blood-Brain Barrier PenetrationHigh
Half-LifeApproximately 4 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-3-piperidineethanamine
Reactant of Route 2
(R)-1-Methyl-3-piperidineethanamine

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